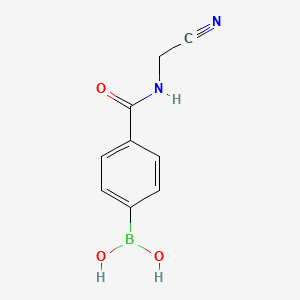

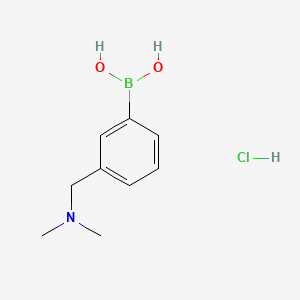

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid

Overview

Description

“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It has a molecular weight of 203.99 and is typically stored under an inert atmosphere at 2-8°C .

Physical and Chemical Properties Analysis

This compound has a predicted density of 1.31±0.1 g/cm3 . It is typically stored under an inert atmosphere at 2-8°C . Its pKa is predicted to be 8.02±0.16 .Scientific Research Applications

Organic Electronics and Sensing Applications

Boronic acid derivatives, such as those based on the BODIPY platform, have been explored for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). The BODIPY-based materials show promise as 'metal-free' infrared emitters, which could inspire new research and development in the field of organic semiconductors for OLED devices. This application is primarily driven by the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their versatility in optoelectronic applications (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

Boron-containing compounds, including boronic acids and their derivatives, have found applications in medical diagnostics and treatment. For instance, BODIPY and its derivatives have been used for bioimaging and labeling biomolecules, such as proteins, hormones, and DNA. The integration of BODIPY into drug carriers enhances therapeutic efficiency and enables real-time imaging of drug delivery processes. This showcases the potential of boronic acid derivatives in developing multifunctional drug carriers and diagnostic tools (Marfin et al., 2017).

Environmental Remediation

Layered double hydroxides (LDHs) and their thermally activated forms have demonstrated effectiveness in removing boron species from water. This application is crucial for addressing boron toxicity in humans and animals at high concentrations. The removal mechanisms include anion exchange and direct precipitation, offering a promising approach to mitigating boron contamination in environmental settings (Theiss, Ayoko, & Frost, 2013).

Antifungal Applications

Boronic acid compounds, including boric acid, boronic acids, and tavaborole, exhibit significant antifungal properties. Tavaborole, in particular, has been approved for the topical treatment of onychomycosis, demonstrating the bioactivity of boron-containing compounds against fungal infections. The mechanism of action for these antifungals may involve inhibition of protein synthesis, highlighting the therapeutic potential of boron compounds in addressing fungal diseases (Arvanitis, Rook, & Macreadie, 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell after exposure .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway for the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.

Properties

IUPAC Name |

[4-(cyanomethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRYRSBKDZTAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056636-11-3 | |

| Record name | 4-(cyanomethyl-carbamoyl)phenyl-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

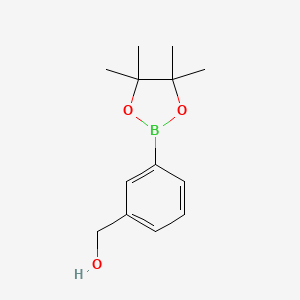

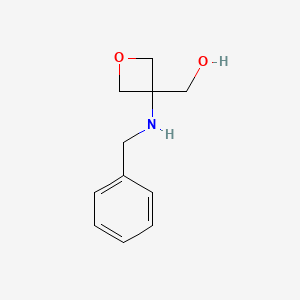

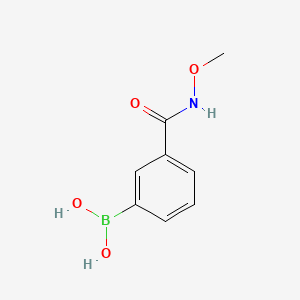

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)